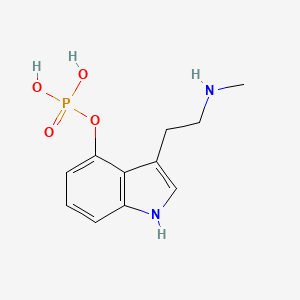
四甲基磷鎓碘化物
描述
Tetramethylphosphonium iodide is an organophosphorus compound with the molecular formula C4H12IP. It is a quaternary phosphonium salt, where the phosphorus atom is bonded to four methyl groups and one iodide ion. This compound is known for its utility in various chemical reactions and applications, particularly in organic synthesis and catalysis.
科学研究应用
Tetramethylphosphonium iodide has a wide range of applications in scientific research:
Organic Synthesis: It is used as a methylating agent in the synthesis of various organic compounds.
Catalysis: The compound serves as a phase-transfer catalyst in organic reactions, facilitating the transfer of reactants between different phases.
Material Science: It is used in the preparation of novel materials with unique properties.
Medical Research: Tetramethylphosphonium iodide is utilized in the synthesis of anticancer drugs such as tamoxifen and taxol.
作用机制
Target of Action
Phosphonium compounds are known to interact with various biological targets, including enzymes and cellular structures .
Mode of Action
It’s known that phosphonium compounds can interact with their targets through various mechanisms, such as binding to active sites or altering the physical properties of cellular structures .
Biochemical Pathways
Phosphonium compounds can influence various biochemical processes, including enzymatic reactions and cellular signaling pathways .
Pharmacokinetics
The properties of phosphonium compounds can vary widely depending on their chemical structure and the biological system in which they are used .
Result of Action
Phosphonium compounds can have various effects at the molecular and cellular level, including altering enzyme activity, disrupting cellular structures, and influencing cellular signaling pathways .
Action Environment
The action of tetramethylphosphonium iodide can be influenced by various environmental factors, including temperature, pH, and the presence of other chemical species. These factors can affect the compound’s stability, efficacy, and mode of action .
生化分析
Biochemical Properties
Tetramethylphosphonium iodide plays a significant role in biochemical reactions, particularly as a phase-transfer catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating the transfer of reactants between different phases. For instance, it can interact with enzymes involved in phosphorylation processes, enhancing their activity by stabilizing the transition states. The nature of these interactions is primarily ionic, with the positively charged phosphonium ion interacting with negatively charged sites on biomolecules .
Cellular Effects
Tetramethylphosphonium iodide has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can enhance the activity of certain kinases, leading to increased phosphorylation of target proteins and subsequent changes in gene expression. Additionally, tetramethylphosphonium iodide can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of tetramethylphosphonium iodide involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes, either inhibiting or activating their activity. For instance, it can act as an inhibitor of certain phosphatases by binding to their active sites and preventing substrate access. Additionally, tetramethylphosphonium iodide can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetramethylphosphonium iodide can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or strong acids. Long-term exposure to tetramethylphosphonium iodide can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression. These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of tetramethylphosphonium iodide vary with different dosages in animal models. At low doses, it can enhance cellular function by modulating enzyme activity and gene expression. At high doses, it can have toxic effects, leading to cell death and tissue damage. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. It is crucial to determine the optimal dosage to achieve the desired effects while minimizing toxicity .
Metabolic Pathways
Tetramethylphosphonium iodide is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, it can enhance the activity of enzymes involved in the synthesis of phospholipids, leading to increased production of these essential cellular components. Understanding these metabolic pathways is essential for elucidating the compound’s overall effects on cellular function .
Transport and Distribution
Within cells and tissues, tetramethylphosphonium iodide is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Additionally, the compound can accumulate in certain cellular compartments, influencing its localization and activity. These transport and distribution mechanisms are critical for understanding how tetramethylphosphonium iodide exerts its effects at the cellular level .
Subcellular Localization
The subcellular localization of tetramethylphosphonium iodide plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of tetramethylphosphonium iodide is essential for elucidating its precise mechanisms of action .
准备方法
Synthetic Routes and Reaction Conditions: Tetramethylphosphonium iodide can be synthesized through several methods. One common method involves the reaction of tetramethylphosphonium chloride with sodium iodide in an aqueous medium. Another method includes the reaction of tetramethylphosphonium hydroxide with hydroiodic acid. Additionally, it can be synthesized from calcium phosphide and methyl iodide in methanol/water .
Industrial Production Methods: In industrial settings, tetramethylphosphonium iodide is typically produced through the reaction of tetramethylphosphonium chloride with sodium iodide. This method is preferred due to its efficiency and cost-effectiveness. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization.
化学反应分析
Types of Reactions: Tetramethylphosphonium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Reduction Reactions: It can be reduced to form phosphines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as hydroxide ions.
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents are used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products Formed:
Substitution: The major products are phosphonium salts with different anions.
Oxidation: Phosphine oxides are the primary products.
Reduction: The main products are phosphines.
相似化合物的比较
- Tetramethylphosphonium Bromide
- Tetramethylphosphonium Chloride
- Tetramethylphosphonium Hydroxide
Comparison: Tetramethylphosphonium iodide is unique due to its iodide ion, which imparts distinct reactivity compared to its bromide, chloride, and hydroxide counterparts. The iodide ion is a better leaving group, making tetramethylphosphonium iodide more reactive in nucleophilic substitution reactions. Additionally, the iodide ion’s larger size and lower electronegativity influence the compound’s overall reactivity and stability.
属性
IUPAC Name |
tetramethylphosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12P.HI/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVPMLFGPYQGTG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[P+](C)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12IP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80912793 | |
| Record name | Tetramethylphosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80912793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
993-11-3 | |
| Record name | Phosphonium, tetramethyl-, iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=993-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramethylphosphonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000993113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramethylphosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80912793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylphosphonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


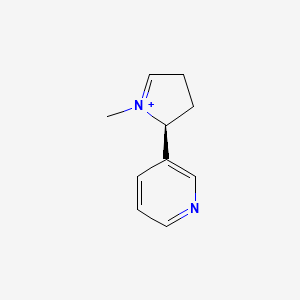
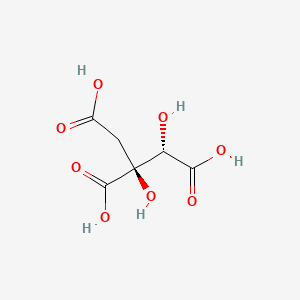
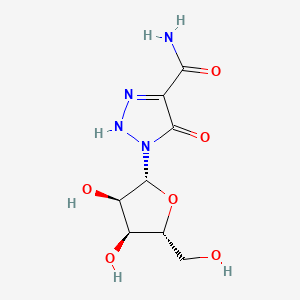
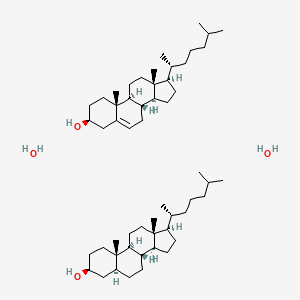
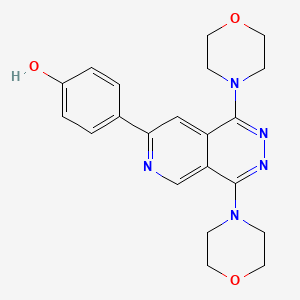
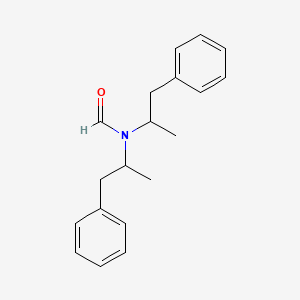
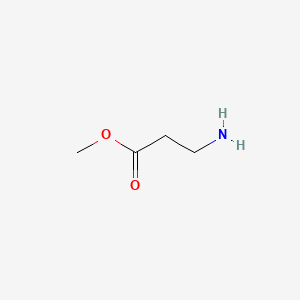
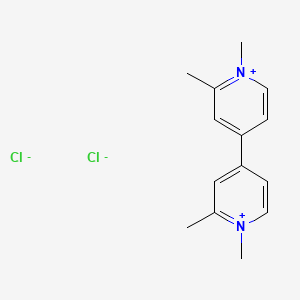
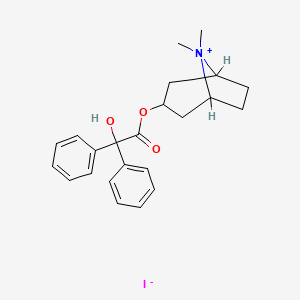
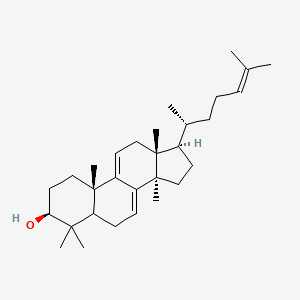
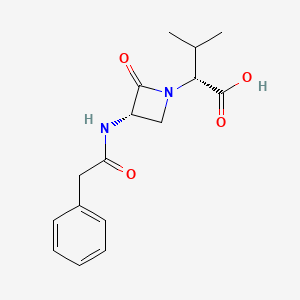
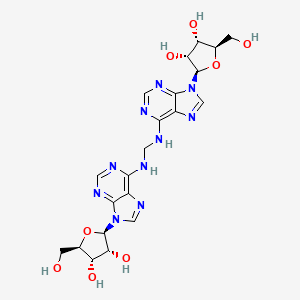
![3-[(3S,5R,8R,9S,10R,13R,17R)-14-hydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1212333.png)
